molecular formula C8H11F3O4 B6291714 Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate CAS No. 70976-12-4

Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate

Cat. No.: B6291714
CAS No.: 70976-12-4
M. Wt: 228.17 g/mol
InChI Key: BSVZHRSJBZBBRV-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate is an organic compound with the molecular formula C7H9F3O4. It is a colorless liquid that is often used as a reagent in organic synthesis. The compound contains a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O4/c1-2-13-6(12)5-7(8(9,10)11)14-3-4-15-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVZHRSJBZBBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(OCCO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl chloroacetate with trifluoromethylated dioxolane under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia, leading to the replacement of the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Employed in the development of fluorinated compounds for biological studies, including enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, including agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with.

Comparison with Similar Compounds

Similar Compounds

    Ethyl trifluoroacetate: Another trifluoromethyl-containing ester with similar reactivity but different applications.

    Trifluoromethyl benzene: A simple aromatic compound with a trifluoromethyl group, used in different chemical reactions.

    Trifluoromethyl pyridine: Contains a trifluoromethyl group attached to a pyridine ring, used in pharmaceuticals and agrochemicals.

Uniqueness

Ethyl 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetate is unique due to its dioxolane ring structure, which imparts additional stability and reactivity compared to other trifluoromethyl-containing compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high chemical stability.

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